(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate
Description
The compound "(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate" (CAS: 860788-01-8) is a structurally complex molecule with the molecular formula C27H19ClF4N2O4S and a molecular weight of 578.96 g/mol . It features a pyrrole core substituted with a 4-fluorophenyl group at position 1, a 4-methanesulfonylphenyl group at position 5, and a methyl group at position 2. The ethylideneamino moiety is trifluoromethyl-substituted and linked to a 4-chlorobenzoate ester.
The compound is utilized in laboratory research for applications in synthetic chemistry, structural analysis, and drug discovery. Its crystallization and refinement data are likely analyzed using programs like SHELXL () and visualized via ORTEP ().
Properties
IUPAC Name |
[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClF4N2O4S/c1-16-23(25(27(30,31)32)33-38-26(35)18-3-7-19(28)8-4-18)15-24(34(16)21-11-9-20(29)10-12-21)17-5-13-22(14-6-17)39(2,36)37/h3-15H,1-2H3/b33-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWVCAGTCPWZDX-IVQJCJPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NOC(=O)C4=CC=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/OC(=O)C4=CC=C(C=C4)Cl)/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClF4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including trifluoromethyl and methanesulfonyl groups, suggest various interactions with biological systems that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 578.96 g/mol. The compound contains a pyrrole ring that is intricately substituted, allowing for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₃S |
| Molecular Weight | 578.96 g/mol |
| CAS Number | 860788-01-8 |
| Structural Features | Trifluoromethyl, methanesulfonyl groups |
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Research has shown that compounds with similar structural motifs demonstrate significant anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or pathways involved in tumor growth and proliferation.
Anti-inflammatory Properties
The presence of the methanesulfonamide group is associated with anti-inflammatory activity. This suggests potential therapeutic applications in conditions characterized by inflammation.
The biological activity of this compound is likely mediated through its interaction with various biological targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell signaling.
- Receptor Modulation : Potential interactions with receptors could alter cellular responses relevant to disease processes.
Case Studies and Research Findings
A review of existing literature reveals several studies focused on similar compounds that highlight their biological activities:
- Study on Pyrrole Derivatives : A study indicated that pyrrole-based compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development.
- Fluorinated Compounds : Research on fluorinated analogs has shown enhanced potency against bacterial strains, indicating potential antimicrobial properties.
- Methanesulfonamide Derivatives : These compounds have been documented to possess anti-inflammatory effects in preclinical models, supporting the therapeutic potential of this compound.
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that derivatives of (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate exhibit significant anticancer properties. The structural complexity allows for potential interactions with biological targets involved in cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has indicated that the compound may possess antimicrobial activity. A related study highlighted the synthesis of similar compounds that demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be explored further for its potential use as an antimicrobial agent .
Mechanistic Studies
Understanding the mechanism of action is crucial for developing therapeutic applications. Studies on structurally similar compounds have revealed insights into their interactions with specific enzymes or receptors. For example, the presence of fluorine atoms often enhances binding affinity to target proteins due to increased lipophilicity and electronic effects .
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing related pyrrole derivatives and characterizing their properties using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. These methods confirmed the expected structural features and provided insights into the molecular conformation of these compounds, which is essential for predicting biological activity .
Case Study 2: Biological Testing
In another investigation, the biological activity of synthesized derivatives was assessed through in vitro assays against various cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity compared to unmodified analogs, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Pyrazole Derivatives
- (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)pyrazol-3-one (CAS: 879614-82-1) : Core Structure: Pyrazolone vs. pyrrole in the target compound. Substituents: Shares the 4-fluorophenyl group but replaces the methanesulfonylphenyl with a triazolylmethylphenyl group. Implications: The triazole moiety may enhance kinase inhibition or metal-binding properties, differing from the mesyl group’s electron-withdrawing effects .
2.1.2. Pyrazole-4-carbaldehyde Oxime Esters
- 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime :
- Core Structure : Pyrazole with a sulfanyl group and trifluoromethyl substitution.
- Functional Groups : The 4-chlorobenzoyl oxime ester parallels the 4-chlorobenzoate in the target compound.
- Crystallography : Single-crystal X-ray data (R factor = 0.049) confirm geometric precision, aiding SAR studies .
2.1.3. Chromen-4-one Derivatives
- (R/S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one : Core Structure: Pyrazolopyrimidine fused to chromen-4-one vs. pyrrole. Mass: 599.1 (M+1), comparable to the target’s molecular weight, suggesting similar pharmacokinetic profiles .
Computational Similarity Assessment
- Methods :
- Case Study : The target’s mesyl group may lower similarity scores (~60–70%) compared to triazole-containing analogues (), impacting virtual screening outcomes .
Physicochemical and Pharmacokinetic Properties
Functional Group Impact
- 4-Chlorobenzoate vs. Oxime Esters : The benzoate ester in the target compound may confer higher hydrolytic stability compared to oxime esters ().
- Methanesulfonyl vs. Sulfonamide : Both groups enhance solubility, but sulfonamides offer stronger hydrogen-bonding capacity ().
- Fluorinated Aromatics : Improve metabolic stability and membrane permeability across all compounds .
Spectroscopic Differentiation
- Raman Spectroscopy : As seen in codeine/naltrexone/morphine comparisons (), the target’s unique chloro, fluoro, and mesyl groups would yield distinct spectral bands vs. analogues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering its trifluoromethyl, methanesulfonyl, and chlorobenzoate substituents?
- Methodology : Use flow chemistry for precise control of reaction parameters (e.g., temperature, stoichiometry) to minimize side reactions. Employ Design of Experiments (DoE) to optimize yields, as demonstrated in flow-chemistry syntheses of structurally complex heterocycles . Select fluorinated precursors (e.g., 4-fluorophenyl derivatives) and sulfonylating agents (e.g., methanesulfonyl chloride) under anhydrous conditions to ensure regioselectivity . Validate purity via HPLC with trifluoroacetic acid-modified mobile phases.
Q. How can X-ray crystallography be applied to resolve the compound’s Z-configuration and molecular packing?
- Methodology : Collect high-resolution diffraction data (≤1.0 Å) using synchrotron radiation. Refine the structure with SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms and addressing disorder in the trifluoromethyl group using PART instructions . Validate hydrogen bonding and π-π stacking interactions using WinGX’s geometry analysis tools . Compare derived torsion angles (e.g., C–N–C–F) with DFT-optimized geometries to confirm stereochemistry.
Q. What in vitro assays are suitable for preliminary assessment of its biological activity?
- Methodology : Screen for receptor binding affinity (e.g., angiotensin II AT1 receptor) via competitive radioligand assays using [³H]-labeled antagonists . Evaluate metabolic stability in liver microsomes with LC-MS quantification of parent compound degradation. Use fluorophore-based assays (e.g., Fluorescence Polarization) to measure interactions with serum albumin, accounting for autofluorescence from the chlorobenzoate moiety .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?
- Methodology : For twinned data, use SHELXL’s TWIN/BASF commands with HKLF5 format to model overlapping reflections . For disorder in the pyrrole-methyl group, apply split-atom refinement (PART -1) and restrain bond distances using SUMP. Validate with Rint < 0.05 and a Flack parameter near 0.0. Compare results with analogous structures (e.g., pyrazolone derivatives) to identify systematic errors .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodology : Perform MD simulations (AMBER/CHARMM) to assess conformational flexibility of the ethylideneamino group, which may adopt non-coplanar orientations in solution. Cross-validate docking scores (AutoDock Vina) with SPR (Surface Plasmon Resonance) binding kinetics. If IC50 values contradict predictions, investigate off-target effects via kinome-wide profiling (e.g., KINOMEscan) .
Q. What strategies enable structure-activity relationship (SAR) studies on analogs with modified sulfonyl or fluorophenyl groups?
- Methodology : Synthesize analogs via Suzuki coupling (for biphenyl variants) or nucleophilic aromatic substitution (for sulfonamide replacements). Test substituent effects using a 3D-QSAR model (CoMFA/CoMSIA) with descriptors like Hammett σ for electron-withdrawing groups. Prioritize analogs with ClogP < 5 to balance lipophilicity and solubility. Compare IC50 trends against reference compounds (e.g., CI-996) to identify pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
